N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide
Description
N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by:
- Benzofuran core: A fused bicyclic aromatic system with oxygen in the furan ring.
- Carboxamide substituent: At position 2, linked to a 2-ethoxyphenyl group.
- Acetamido side chain: At position 3, featuring a 3-methylphenoxy moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-3-31-22-14-7-5-12-20(22)27-26(30)25-24(19-11-4-6-13-21(19)33-25)28-23(29)16-32-18-10-8-9-17(2)15-18/h4-15H,3,16H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNATNHLWYSQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzofuran Carboxamide Family
a) 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()
- Key Features: Fluorophenyl (electron-withdrawing) at position 2. Cyclopropyl group (ring strain, conformational rigidity) at position 3.
- Comparison: The fluorophenyl group may enhance metabolic stability compared to the ethoxyphenyl group in the target compound.
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Trifluoromethyl group (strong electron-withdrawing, lipophilic). Methoxyphenyl acetamide (similar to the target’s ethoxyphenyl group).
- Comparison :
- Trifluoromethyl enhances resistance to oxidative metabolism but may reduce aqueous solubility.
- Methoxy vs. ethoxy: Ethoxy’s larger size in the target compound could improve membrane permeability but increase steric hindrance.
Compounds with Similar Acetamido Side Chains
a) DFL20656 ()
- Structure : Imidazole-containing acetamido side chain with methoxybenzyl and tetrahydrofuran groups.
- Comparison :
b) N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide ()
- Key Features: Bicyclo[1.1.1]pentane (high rigidity, 3D structure). Chlorophenoxy group (electron-withdrawing, enhances binding to hydrophobic pockets).
- Comparison: Bicyclo structure may improve binding specificity but complicate synthesis. Chlorophenoxy vs. methylphenoxy: Chlorine’s electronegativity could strengthen receptor interactions compared to the target’s methyl group.
Table 1: Comparative Overview
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Ethoxy (target) and methoxy () are electron-donating, enhancing solubility, while fluorine () and chlorine () improve binding but reduce bioavailability.
- Rigidity vs. Flexibility : Bicyclo () and cyclopropyl () groups favor target specificity, whereas the target compound’s ethoxyphenyl may balance flexibility and binding.
- Synthetic Complexity : Benzothiazole () and bicyclopentane () derivatives require specialized synthetic routes, whereas the target compound’s benzofuran core is more accessible.
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